molecular formula C14H26O B12672568 6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol CAS No. 94200-98-3

6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol

Katalognummer: B12672568
CAS-Nummer: 94200-98-3
Molekulargewicht: 210.36 g/mol
InChI-Schlüssel: KVQDTABZFLWZRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol is an organic compound with a complex structure that includes a cyclohexene ring substituted with isopropyl and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of cyclohexene derivatives followed by reduction and functional group transformations. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The choice of solvents, reagents, and catalysts is optimized to ensure cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: It may have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.

    Industry: This compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isopropyl alcohol: A simpler alcohol with similar isopropyl groups.

    Cyclohexanol: A related compound with a cyclohexane ring and a hydroxyl group.

    Methylcyclohexane: A hydrocarbon with a similar cyclohexane structure but without the hydroxyl group.

Uniqueness

6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

94200-98-3

Molekularformel

C14H26O

Molekulargewicht

210.36 g/mol

IUPAC-Name

2-methyl-3-(3-methyl-6-propan-2-ylcyclohexen-1-yl)propan-1-ol

InChI

InChI=1S/C14H26O/c1-10(2)14-6-5-11(3)7-13(14)8-12(4)9-15/h7,10-12,14-15H,5-6,8-9H2,1-4H3

InChI-Schlüssel

KVQDTABZFLWZRH-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C(=C1)CC(C)CO)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.